

# Protocol for Covalent Functionalization of Carbon Nanotubes with 1-Bromooctadecane

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## Compound of Interest

Compound Name: 1-Bromooctadecane

Cat. No.: B154017

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## Application Note

This document provides a detailed protocol for the covalent functionalization of single-walled carbon nanotubes (SWCNTs) with long-chain alkyl halides, specifically **1-bromooctadecane**, via the Billups-Birch reduction. This method facilitates the attachment of octadecyl groups to the sidewalls of the nanotubes, significantly improving their solubility and processability in organic solvents. Such functionalized carbon nanotubes (f-CNTs) are promising materials for applications in drug delivery, advanced composites, and nanoelectronics.

The protocol outlines the necessary materials, a step-by-step experimental procedure, purification of the final product, and key characterization techniques. The Billups-Birch reduction involves the generation of nanotube anions (nanotubides) in a solution of lithium in liquid ammonia, which then act as nucleophiles to react with the alkyl halide.[1][2] Proper purification of the pristine CNTs to remove catalytic residues is crucial for efficient functionalization.[2]

## Experimental Protocols

### Materials and Equipment

Material/Equipment	Specifications
Single-Walled Carbon Nanotubes (SWCNTs)	High purity, produced by arc discharge or laser ablation
1-Bromooctadecane	≥98% purity
Lithium (Li) metal	Wire or small pieces
Anhydrous Liquid Ammonia (NH <sub>3</sub> )	High purity
Anhydrous Tetrahydrofuran (THF)	Distilled from sodium/benzophenone
Isopropanol	Reagent grade
Methanol	Reagent grade
Chloroform	Reagent grade
Acetone	Reagent grade
Dry Ice	
Argon (Ar) gas	High purity (99.999%)
Three-neck round-bottom flask	Sized for the reaction scale (e.g., 500 mL)
Dewar condenser	To maintain low temperature
Schlenk line	For inert atmosphere operations
Magnetic stirrer and stir bar	
Syringes and needles	For reagent transfer
Filtration apparatus (e.g., Büchner funnel, PTFE membrane filters)	
Soxhlet extractor	For purification
Rotary evaporator	
Analytical balance	
Characterization Equipment	TGA, Raman Spectrometer, FTIR, SEM/TEM

## Pre-treatment of Carbon Nanotubes

Prior to functionalization, it is essential to purify the as-received SWCNTs to remove amorphous carbon and metallic catalyst residues, which can interfere with the reaction.<sup>[2]</sup> A common method involves acid treatment followed by annealing.

- **Acid Reflux:** Reflux the raw SWCNTs in a 3 M solution of nitric acid for 24 hours.
- **Washing:** After cooling, filter the mixture and wash the SWCNTs extensively with deionized water until the pH of the filtrate is neutral.
- **Drying:** Dry the purified SWCNTs in a vacuum oven at 80 °C overnight.
- **Annealing:** Anneal the dried SWCNTs under a high vacuum at 1000 °C for 2 hours to repair any defects introduced during the acid treatment.

## Functionalization via Billups-Birch Reduction

This procedure should be carried out under a strict inert atmosphere (argon) using a Schlenk line.

- **Setup:** Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a Dewar condenser, a gas inlet, and a septum. Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.
- **CNT Addition:** Add the purified and dried SWCNTs (e.g., 100 mg) to the reaction flask.
- **Ammonia Condensation:** Condense anhydrous liquid ammonia (e.g., 150-200 mL) into the flask through the Dewar condenser.
- **Lithium Addition:** While stirring the SWCNT suspension, add small pieces of lithium metal until a persistent deep blue color is observed, indicating the formation of solvated electrons and subsequently the nanotubide anions. The typical molar ratio of carbon to lithium is around 6:1.<sup>[2]</sup>
- **Reaction with 1-Bromooctadecane:** Slowly add a solution of **1-bromooctadecane** in anhydrous THF (e.g., a stoichiometric excess based on the estimated degree of

functionalization) to the blue solution via syringe. The blue color will gradually disappear as the reaction proceeds.

- Reaction Time: Allow the reaction to stir at  $-78\text{ }^{\circ}\text{C}$  for 1-2 hours.
- Quenching: Quench the reaction by the slow addition of isopropanol, followed by methanol, to destroy any unreacted lithium.
- Ammonia Evaporation: Remove the flask from the cold bath and allow the liquid ammonia to evaporate under a gentle stream of argon.

## Purification of 1-Octadecyl-Functionalized SWCNTs

- Initial Filtration: Once the ammonia has evaporated, add methanol to the flask to precipitate the functionalized SWCNTs. Collect the solid product by filtration through a PTFE membrane.
- Washing: Wash the collected solid sequentially with deionized water, methanol, and acetone to remove salts and unreacted reagents.
- Soxhlet Extraction: To remove any remaining unreacted **1-bromooctadecane** and other organic impurities, perform a Soxhlet extraction of the solid product with chloroform for 24-48 hours.
- Final Drying: Dry the purified 1-octadecyl-functionalized SWCNTs in a vacuum oven at  $60\text{ }^{\circ}\text{C}$  overnight.

## Data Presentation

The success of the functionalization can be quantified using various characterization techniques. The following tables summarize typical data obtained for long-chain alkyl-functionalized CNTs.

Table 1: Thermogravimetric Analysis (TGA) Data

Sample	Onset of Decomposition (°C)	Weight Loss (%)
Pristine SWCNTs	> 600	< 5
1-Octadecyl-f-SWCNTs	~ 350 - 450	20 - 40

Note: The weight loss in the functionalized sample corresponds to the thermal decomposition of the attached octadecyl chains.[3][4]

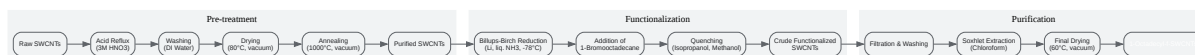
Table 2: Raman Spectroscopy Data

Sample	D-band Position (cm <sup>-1</sup> )	G-band Position (cm <sup>-1</sup> )	I(D)/I(G) Ratio
Pristine SWCNTs	~ 1350	~ 1590	< 0.1
1-Octadecyl-f-SWCNTs	~ 1350	~ 1590	> 0.5

Note: An increase in the I(D)/I(G) ratio indicates the introduction of sp<sup>3</sup>-hybridized carbon atoms in the nanotube lattice due to covalent functionalization.[1][5][6]

## Visualizations

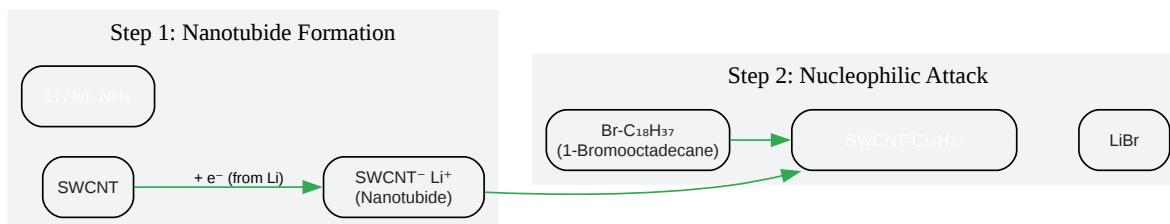
### Experimental Workflow



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Caption: Workflow for the synthesis of 1-octadecyl-functionalized SWCNTs.

## Signaling Pathway (Reaction Mechanism)



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Caption: Simplified reaction mechanism for the functionalization.

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